molecular formula C14H14N4 B7644786 (Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile

(Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile

Cat. No. B7644786
M. Wt: 238.29 g/mol
InChI Key: RAJHQDIPTNNINC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile is a chemical compound that belongs to the family of pyridine derivatives. It has been studied for its potential applications in scientific research due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial activity. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile in lab experiments include its unique properties and characteristics, which make it a valuable tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile. One direction is the development of new drugs and therapies based on its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is the further study of its mechanism of action and potential toxicity. Additionally, its potential use in the treatment of other diseases and conditions should also be explored.

Synthesis Methods

The synthesis of (Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile involves a reaction between 2-pyridinecarboxaldehyde and 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

(Z)-2-pyridin-2-yl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-10-13(11(2)18(3)17-10)8-12(9-15)14-6-4-5-7-16-14/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHQDIPTNNINC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=C(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C(\C#N)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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